

Comparative Toxicity Analysis: 6-Methyl-2,5,7,10-tetraoxaundecane and Alternative Solvents

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Compound of Interest

Compound Name: 6-Methyl-2,5,7,10-tetraoxaundecane

Cat. No.: B154336

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative toxicity analysis of **6-Methyl-2,5,7,10-tetraoxaundecane** and selected alternative solvents. The information is intended for researchers, scientists, and professionals in drug development to make informed decisions on solvent selection based on available toxicity data. The selection of a solvent is a critical step in many research and manufacturing processes, with potential impacts on experimental outcomes, worker safety, and environmental health. This document summarizes acute toxicity, and potential genotoxic and reproductive effects, presenting the data in a comparative format. Detailed experimental protocols for key toxicity assays are also provided to aid in the interpretation and potential generation of further data.

Executive Summary

6-Methyl-2,5,7,10-tetraoxaundecane belongs to the glycol ether class of solvents. While specific in-vitro cytotoxicity and genotoxicity data for this compound are limited in the public domain, its acute oral toxicity has been established. This guide compares its known toxicity with that of other relevant solvents:

- Propylene Glycol Monomethyl Ether (PGME): Often considered a safer alternative within the glycol ether family.

- Diethylene Glycol Dimethyl Ether (Diglyme): A structurally related ethylene glycol ether with known reproductive and developmental toxicity concerns.
- Triethylene Glycol Dimethyl Ether (Triglyme): Another related ethylene glycol ether with some evidence of reproductive toxicity.

The data presented highlights the general trend of ethylene glycol ethers exhibiting higher toxicity, particularly concerning reproductive health, compared to propylene glycol ethers.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for **6-Methyl-2,5,7,10-tetraoxaundecane** and the selected alternative solvents. It is important to note the absence of publicly available in-vitro cytotoxicity (IC50) and detailed genotoxicity data for **6-Methyl-2,5,7,10-tetraoxaundecane**.

Compound	CAS Number	Acute Oral LD50 (Rat)	In Vitro Cytotoxicity (IC50)	Genotoxicity (Ames Test)	Reproductive/Developmental Toxicity
6-Methyl-2,5,7,10-tetraoxaundecane	10143-67-6	3260 mg/kg[1]	Data not available	Data not available	Data not available, but as a glycol ether, potential for reproductive toxicity should be considered.
Propylene Glycol Monomethyl Ether (PGME)	107-98-2	5000 - 7500 mg/kg	Not cytotoxic in liver cells at 0.0316 and 0.1 M[2]	Negative[2]	Not a developmental toxicant via inhalation or ingestion.[2] No evidence of carcinogenicity.[2]
Diethylene Glycol Dimethyl Ether (Diglyme)	111-96-6	4760 mg/kg (Rabbit)[3]	Data not available	Negative in several Ames tests and an unscheduled DNA synthesis test.[4]	May impair fertility and cause harm to the unborn child.[5] Main targets in male animals are the reproductive organs.[4][6]
Triethylene Glycol Dimethyl	112-49-2	4456 mg/kg (Intraperitoneal, Rat)	Data not available	Data not available	Animal tests suggest possible toxicity to

Ether
(Triglyme)

human
reproduction
or
development.
[7] Caused
selective
adverse
effects on
fetal growth
and
development
at higher
doses in
mice.[8]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to ensure transparency and reproducibility.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a minimum number of animals to classify a substance's acute toxicity.

- Principle: Based on a stepwise procedure with fixed doses, the method uses a small number of animals to obtain sufficient information for classification.
- Animal Model: Typically, young adult rats of a single sex (usually females) are used.
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - The test substance is administered orally to a group of three animals.
 - The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

- Depending on the outcome (number of animals surviving or dying), the dose for the next step is either increased or decreased.
- The procedure is continued until a stopping criterion is met, which allows for the classification of the substance into a specific toxicity class.
- Data Reporting: The report includes the number of animals used, the dose levels tested, the number of mortalities at each dose, and a detailed description of the observed toxic effects.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
- Procedure:
 - Cells are seeded in a 96-well plate and incubated.
 - The cells are then treated with various concentrations of the test substance and incubated for a specified period (e.g., 24, 48, or 72 hours).
 - After the incubation period, the MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
 - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC₅₀ value (the concentration of the substance that inhibits 50% of cell growth) is determined from the dose-response curve.

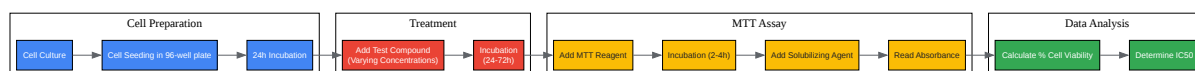
Genotoxicity - Ames Test (Following OECD Guideline 471)

The Ames test is a bacterial reverse mutation assay to detect gene mutations.

- Principle: The test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test substance to induce mutations that restore the bacteria's ability to synthesize histidine (revertants).
- Procedure:
 - The bacterial tester strains are mixed with the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
 - This mixture is plated on a minimal agar medium lacking histidine.
 - The plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

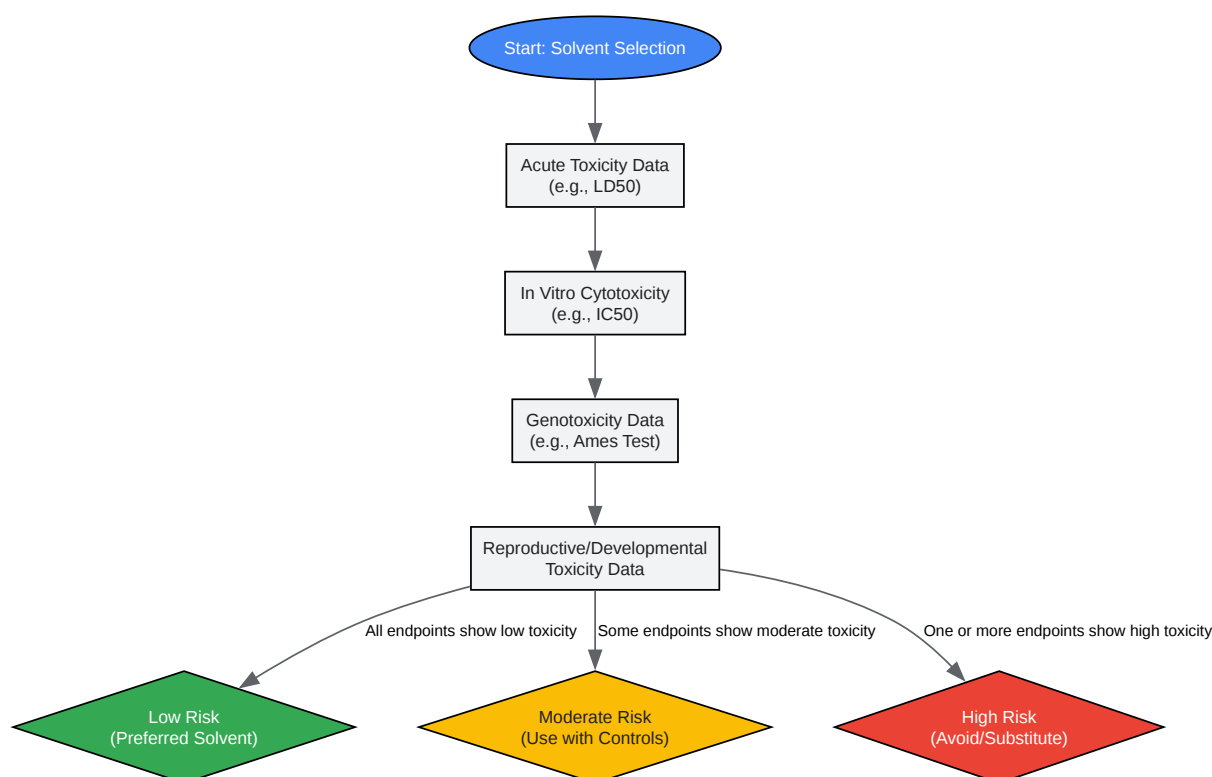
Experimental Workflow for In Vitro Cytotoxicity Testing



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Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Decision-Making Logic for Solvent Selection Based on Toxicity



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Caption: A simplified logic for solvent selection based on key toxicity endpoints.

Discussion of Signaling Pathways

While specific signaling pathways affected by **6-Methyl-2,5,7,10-tetraoxaundecane** have not been elucidated in the available literature, the toxicity of other glycol ethers, particularly ethylene glycol ethers, is often linked to their metabolism. For instance, the reproductive toxicity of diglyme is attributed to its metabolite, 2-methoxyacetic acid.[4] This metabolite is thought to interfere with testicular function and embryonic development, though the precise molecular targets and signaling cascades are still under investigation. Propylene glycol ethers, which are generally less toxic, are metabolized differently, avoiding the formation of highly toxic acidic metabolites. Further research is needed to understand the specific molecular interactions and signaling pathways that may be perturbed by **6-Methyl-2,5,7,10-tetraoxaundecane** and its metabolites.

Conclusion

Based on the available data, **6-Methyl-2,5,7,10-tetraoxaundecane** exhibits moderate acute oral toxicity. In the absence of specific in vitro cytotoxicity and genotoxicity data, a cautious approach is recommended, particularly in applications where human exposure is likely. When selecting a solvent, a comprehensive risk assessment should be performed, considering not only acute toxicity but also the potential for long-term effects such as reproductive and developmental toxicity.

For applications requiring a safer alternative, Propylene Glycol Monomethyl Ether (PGME) presents a favorable profile with low acute toxicity and no significant evidence of genotoxic or reproductive effects. Conversely, ethylene glycol ethers like Diglyme and Triglyme should be used with caution due to their established reproductive and developmental toxicity.

This guide underscores the importance of consulting detailed toxicological data and conducting appropriate risk assessments when selecting solvents for research and development. Further studies on the in vitro toxicity and genotoxicity of **6-Methyl-2,5,7,10-tetraoxaundecane** are warranted to provide a more complete toxicological profile.

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